Cas no 332099-38-4 (ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate)
![ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate structure](https://ja.kuujia.com/scimg/cas/332099-38-4x500.png)
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester
- ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate
- ETHYL 2-CHLORO-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE
- OR2130
- AS-53558
- CS-0327778
- P16668
- 332099-38-4
- SCHEMBL1244756
- ADPKBRQZJGXOFG-UHFFFAOYSA-N
- DB-264919
- 2-Chloro4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester
- AKOS015936258
- ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
-
- MDL: MFCD09037970
- インチ: InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3
- InChIKey: ADPKBRQZJGXOFG-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC2=C(N1)C=C(S2)Cl
計算された属性
- せいみつぶんしりょう: 228.99600
- どういたいしつりょう: 228.9964274g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 70.3Ų
じっけんとくせい
- 密度みつど: 1.414
- ふってん: 333.3°C at 760 mmHg
- フラッシュポイント: 155.4°C
- 屈折率: 1.606
- PSA: 70.33000
- LogP: 3.05950
- じょうきあつ: 0.0±0.9 mmHg at 25°C
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM517420-1g |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 97% | 1g |
$465 | 2022-06-11 | |
eNovation Chemicals LLC | Y1340433-1g |
ETHYL 2-CHLORO-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE |
332099-38-4 | 95% | 1g |
$965 | 2023-09-04 | |
abcr | AB511829-1 g |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 1g |
€890.00 | 2023-04-18 | ||
Alichem | A109006032-25g |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 97% | 25g |
$4459.52 | 2023-09-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4689-1G |
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 95% | 1g |
¥ 3,333.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1082452-5g |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 95% | 5g |
$2875 | 2022-11-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4689-100MG |
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 95% | 100MG |
¥ 838.00 | 2023-04-13 | |
abcr | AB511829-250mg |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate; . |
332099-38-4 | 250mg |
€341.70 | 2025-02-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4689-1g |
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 95% | 1g |
¥3330.0 | 2024-04-20 | |
A2B Chem LLC | AF73302-1g |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 95% | 1g |
$553.00 | 2024-04-20 |
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate 関連文献
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylateに関する追加情報
Professional Introduction to Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 332099-38-4)
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 332099-38-4) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of heterocyclic molecules, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate, particularly its fused thienopyrrole core, make it a valuable scaffold for the development of novel drugs targeting various diseases.
The molecular structure of Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate consists of a thiophene ring fused with a pyrrole ring, both of which are essential for its biological activity. The presence of a chloro substituent at the 2-position and a carboxylate ester group at the 5-position further enhances its pharmacological properties. These structural elements contribute to its ability to interact with biological targets, making it a promising candidate for drug discovery.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their remarkable pharmacological profiles. Studies have demonstrated that thienopyrrole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. Among these derivatives, Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate has shown particular promise in preclinical studies.
One of the most compelling aspects of Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural framework to develop novel molecules with enhanced binding affinity and improved pharmacokinetic properties. For instance, modifications to the chloro substituent and carboxylate ester group have led to compounds with improved solubility and bioavailability.
The synthesis of Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also underscore the expertise required in its preparation.
Recent advancements in computational chemistry have further accelerated the discovery and optimization of heterocyclic compounds like Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate. Molecular modeling techniques have been instrumental in predicting binding interactions between this compound and biological targets, providing insights into its mechanism of action. Such computational studies have guided experimental efforts and contributed to the rapid development of novel drug candidates.
The therapeutic potential of Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate has been explored in several preclinical models. Initial studies have indicated that it exhibits significant anti-proliferative effects against various cancer cell lines. The compound's ability to disrupt key signaling pathways involved in tumor growth has made it an attractive target for further investigation. Additionally, its anti-inflammatory properties have been observed in in vitro assays, suggesting potential applications in treating chronic inflammatory diseases.
As research continues to unfold, the applications of Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate are expected to expand beyond oncology and inflammation. Its unique structural features make it a versatile scaffold for designing molecules with targeted therapeutic effects. Collaborative efforts between academic researchers and pharmaceutical companies are likely to drive innovation in this area, leading to the development of next-generation drugs.
The industrial production of Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is also gaining traction as demand for high-quality intermediates grows. Manufacturers are investing in state-of-the-art facilities equipped with advanced purification technologies to ensure consistency and reliability. These efforts are crucial for supporting ongoing research and facilitating the transition from preclinical to clinical development.
In conclusion, Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 332099-38-4) represents a significant advancement in medicinal chemistry. Its unique structural attributes and promising biological activities position it as a key player in the development of novel therapeutic agents. As research progresses and new methodologies emerge, this compound is poised to play an increasingly important role in addressing unmet medical needs.
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